molecular formula C10H14N5O7P B143701 [(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate CAS No. 125927-62-0

[(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

Cat. No. B143701
M. Wt: 347.22 g/mol
InChI Key: SIQONOHQLHCTBE-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate is a nucleotide analog that has been widely studied for its potential applications in scientific research.

Mechanism Of Action

[(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate acts as a nucleotide analog, which means that it mimics the structure of natural nucleotides and can be incorporated into DNA or RNA during replication or transcription. Once incorporated, it can interfere with the normal function of the nucleic acid, leading to inhibition of replication or transcription.

Biochemical And Physiological Effects

[(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate has been shown to have both biochemical and physiological effects. Biochemically, it can inhibit the activity of enzymes involved in nucleic acid metabolism, such as DNA polymerase and RNA polymerase. Physiologically, it can induce apoptosis in cancer cells and inhibit the replication of viruses.

Advantages And Limitations For Lab Experiments

[(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate has several advantages for lab experiments. It is a highly specific tool that can target nucleic acid metabolism with minimal off-target effects. It is also relatively easy to synthesize and can be produced in large quantities. However, there are also limitations to its use. It can be toxic to cells at high concentrations and can be rapidly metabolized in vivo, limiting its effectiveness in animal studies.

Future Directions

There are several future directions for the study of [(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate. One direction is the development of more potent and selective analogs for use as antiviral and anticancer drugs. Another direction is the study of its effects on epigenetic regulation and gene expression. Additionally, [(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate can be used as a tool to study the structure and function of nucleic acids, leading to a better understanding of their role in biological processes.

Synthesis Methods

[(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. Both methods have been used to produce high-quality [(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate for scientific research.

Scientific Research Applications

[(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate has been widely used in scientific research as a tool to study nucleic acid metabolism, DNA replication, and RNA transcription. It has also been used in the development of antiviral and anticancer drugs. The compound has shown promising results in inhibiting the replication of viruses such as HIV and hepatitis B virus. It has also been used to target cancer cells and induce apoptosis.

properties

CAS RN

125927-62-0

Product Name

[(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

Molecular Formula

C10H14N5O7P

Molecular Weight

347.22 g/mol

IUPAC Name

[(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C10H14N5O7P/c11-9-8-10(13-4-15(9)17)14(3-12-8)7-1-5(6(2-16)21-7)22-23(18,19)20/h3-7,11,16-17H,1-2H2,(H2,18,19,20)/t5-,6+,7+/m0/s1

InChI Key

SIQONOHQLHCTBE-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN(C3=N)O)CO)OP(=O)(O)O

SMILES

C1C(C(OC1N2C=NC3=C2N=CN(C3=N)O)CO)OP(=O)(O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CN(C3=N)O)CO)OP(=O)(O)O

synonyms

2'-deoxyadenosine N-1-oxide 3'-monophosphate

Origin of Product

United States

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